molecular formula C13H16N2O B13168641 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one

Cat. No.: B13168641
M. Wt: 216.28 g/mol
InChI Key: IDKVCGIICZCMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one is a dihydroquinolinone derivative characterized by a partially saturated bicyclic core (1,2-dihydroquinolin-2-one) with two key substituents:

  • Position 3: An aminomethyl (-CH2NH2) group, which introduces a primary amine functionality.
  • Position 8: An isopropyl (-C3H7) group, contributing hydrophobicity and steric bulk.

The molecular formula is C13H18N2O, with a molecular weight of 218.3 g/mol.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(aminomethyl)-8-propan-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-8(2)11-5-3-4-9-6-10(7-14)13(16)15-12(9)11/h3-6,8H,7,14H2,1-2H3,(H,15,16)

InChI Key

IDKVCGIICZCMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=O)C(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 2-aminobenzylamine with an appropriate ketone under acidic conditions can lead to the formation of the quinolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolinone core or the substituents attached to it.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the aminomethyl group.

Scientific Research Applications

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The quinolinone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

The isopropyl substituent at position 8 enhances hydrophobicity compared to benzyloxy or chlorobutoxy groups, which may influence membrane permeability .

Core Modifications: The 3,4-dihydro core in 5-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one introduces distinct electronic and conformational properties compared to the 1,2-dihydro core in other compounds .

Functional Group Implications: The dimethylaminoethylamino group in JTF introduces tertiary amine functionality, which could enhance basicity and interaction with biological targets compared to the primary amine in the target compound .

Research Implications and Limitations

While the provided evidence lacks explicit biological or pharmacological data, structural comparisons suggest that:

  • Position 3 substituents (e.g., aminomethyl vs. methyl) may influence hydrogen-bonding capacity and target affinity.
  • Position 8 substituents (e.g., isopropyl vs. chlorobutoxy) could modulate lipophilicity and steric effects.

Further studies are needed to correlate these structural features with experimental outcomes such as solubility, stability, and bioactivity.

Biological Activity

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its IUPAC name is 3-(aminomethyl)-8-(propan-2-yl)-1H-quinolin-2-one. The synthesis typically involves multi-step organic reactions, including cyclization of substituted anilines and subsequent functional group modifications. Key synthetic routes include:

  • Cyclization : Starting from an appropriate aniline derivative.
  • Alkylation : To introduce the propan-2-yl group.
  • Reduction : To convert intermediates into the target compound.

These methods are crucial for optimizing yield and purity, which are essential for biological testing.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. A study published in Molecules evaluated various quinoline derivatives against human breast cancer cell lines (MDA-MB-231) and found that certain derivatives displayed potent antiproliferative effects, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Compound 5eMDA-MB-2310.03Doxorubicin0.60
Compound XA5490.15Cisplatin0.50

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been studied for their antimicrobial effects. The mechanism often involves interaction with bacterial enzymes or interference with DNA replication. For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The aminomethyl group can form hydrogen bonds with active sites of enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Modulation of Signaling Pathways : Research suggests that these compounds may influence signaling pathways critical for cell survival and proliferation.

Study on Anticancer Activity

A notable study investigated the effects of this compound on pancreatic cancer cells. The findings indicated that the compound inhibited cell growth significantly more than control groups, suggesting potential as a therapeutic agent in pancreatic cancer treatment .

Antimicrobial Efficacy Evaluation

Another research effort focused on evaluating the antimicrobial properties of related quinoline compounds against various pathogens. Results demonstrated effectiveness in inhibiting bacterial growth at low concentrations, highlighting the compound's potential as an antimicrobial agent .

Q & A

Q. How do computational methods enhance understanding of its pharmacokinetic profile?

  • Methodological Answer : Combine in silico tools:
  • ADMET prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II).
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., Desmond software).
  • QSAR models : Corrogate electronic descriptors (HOMO/LUMO) with metabolic clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.